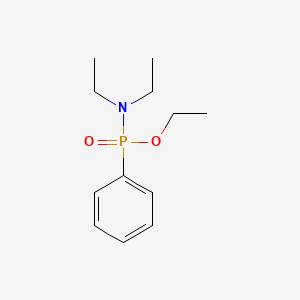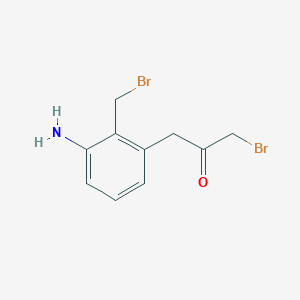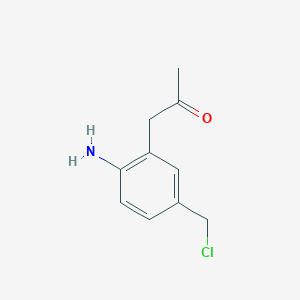
Phthalaldehydic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalaldehydic anhydride is a chemical compound with significant importance in various scientific fields. It is a derivative of phthalic anhydride and is known for its unique reactivity and applications. This compound is often used as a building block in the synthesis of more complex molecules and has found applications in organic chemistry, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phthalaldehydic anhydride can be synthesized through several methods. One common approach involves the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification through steam distillation . Another method includes the hydrogenation of phthalic anhydride in benzene at high temperatures and pressures in the presence of copper chromite .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of o-xylene using vanadium-based catalysts such as vanadium pentoxide (V2O5) in a gas-phase reaction . This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Phthalaldehydic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can yield phthalide and other related compounds.
Substitution: It can participate in nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like copper chromite.
Substitution: Reactions with primary amines and thiols in the presence of suitable solvents.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Phthalide.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Phthalaldehydic anhydride has a wide range of applications in scientific research:
Medicine: It is employed in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phthalaldehydic anhydride involves its reactivity with nucleophiles. In aqueous solutions, it forms mono- and dihydrates, which can react with nucleophiles such as amines and thiols. This reactivity is utilized in various analytical and synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Phthalaldehydic anhydride can be compared with other similar compounds such as phthalic anhydride and phthalaldehyde:
Phthalic Anhydride: Used primarily in the production of plasticizers and resins.
Phthalaldehyde: Known for its use in the synthesis of heterocyclic compounds and as a reagent in amino acid analysis.
This compound stands out due to its unique reactivity with nucleophiles and its applications in both analytical and synthetic chemistry.
Eigenschaften
CAS-Nummer |
101976-08-3 |
|---|---|
Molekularformel |
C16H10O5 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
(2-formylbenzoyl) 2-formylbenzoate |
InChI |
InChI=1S/C16H10O5/c17-9-11-5-1-3-7-13(11)15(19)21-16(20)14-8-4-2-6-12(14)10-18/h1-10H |
InChI-Schlüssel |
ZYFUINKRRQFAPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)C(=O)OC(=O)C2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)












![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
